![molecular formula C26H27NO5 B12430498 (E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)
(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Peroxisome proliferator-activated receptors are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. These receptors play essential roles in the regulation of cellular differentiation, development, metabolism (particularly lipid metabolism), and tumorigenesis. There are three types of peroxisome proliferator-activated receptors: peroxisome proliferator-activated receptor alpha, peroxisome proliferator-activated receptor beta/delta, and peroxisome proliferator-activated receptor gamma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Peroxisome proliferator-activated receptor ligands can be synthesized through various chemical routes. For instance, thiazolidinediones, a class of peroxisome proliferator-activated receptor gamma agonists, are synthesized via the condensation of thiazolidine-2,4-dione with appropriate aldehydes or ketones under acidic or basic conditions . The reaction typically involves heating the reactants in the presence of a catalyst such as piperidine or acetic acid.
Industrial Production Methods: Industrial production of peroxisome proliferator-activated receptor ligands often involves large-scale organic synthesis techniques. For example, the synthesis of rosiglitazone, a well-known peroxisome proliferator-activated receptor gamma agonist, involves multiple steps including the formation of a thiazolidinedione ring and subsequent functionalization to introduce the desired substituents .
Properties
Molecular Formula |
C26H27NO5 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(E)-6-[2-[[[4-(furan-2-yl)benzoyl]-methylamino]methyl]phenoxy]-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C26H27NO5/c1-19(9-14-25(28)29)15-17-32-24-7-4-3-6-22(24)18-27(2)26(30)21-12-10-20(11-13-21)23-8-5-16-31-23/h3-8,10-13,15-16H,9,14,17-18H2,1-2H3,(H,28,29)/b19-15+ |
InChI Key |
WZFMWAHUFRLQRH-XDJHFCHBSA-N |
Isomeric SMILES |
C/C(=C\COC1=CC=CC=C1CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CO3)/CCC(=O)O |
Canonical SMILES |
CC(=CCOC1=CC=CC=C1CN(C)C(=O)C2=CC=C(C=C2)C3=CC=CO3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


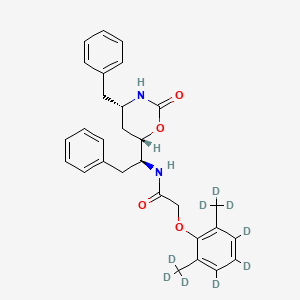


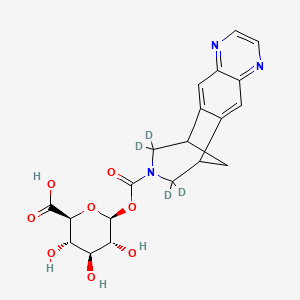
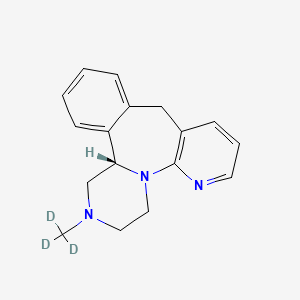
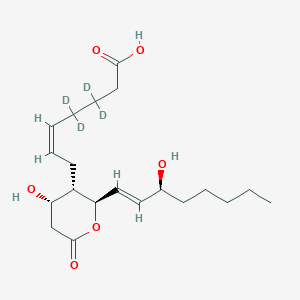
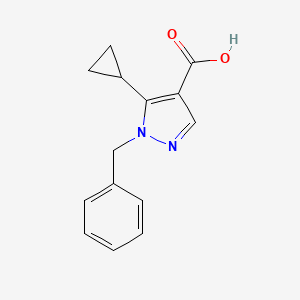
![(1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12430470.png)
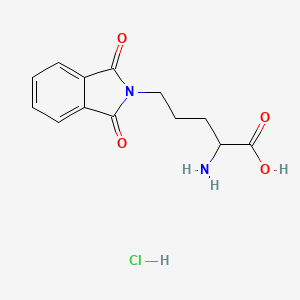


![6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride](/img/structure/B12430491.png)


